Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate

Übersicht

Beschreibung

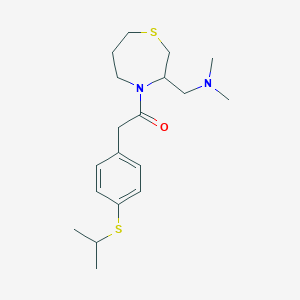

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate, also known as Boc-4-(Cl-Me)-CN-Pip, is a chemical compound that has been extensively studied in scientific research. This compound is widely used in the field of medicinal chemistry to develop new drugs and therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis of Piperidine Derivatives

The research by Moskalenko and Boev (2014) details a method for the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, utilizing tert-butyl 4-oxopiperidine-1-carboxylate as a precursor. This process involves reactions with BuLi and iodides of protected alcohols, followed by cyclization, demonstrating the compound's utility in creating stereochemically complex structures (Moskalenko & Boev, 2014).

Acetylation Catalysis

Xu et al. (2005) studied the acetylation of tert-butanol, demonstrating the role of tert-butyl compounds in nucleophilic catalysis mechanisms. This study highlights the compound's potential involvement in synthetic organic chemistry, particularly in catalysis and reaction mechanisms (Xu et al., 2005).

Synthesis of Anticancer Drug Intermediates

Zhang et al. (2018) established a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs. This illustrates the compound's application in the pharmaceutical industry, particularly in the development of new anticancer therapies (Zhang et al., 2018).

Chiral Auxiliary Applications

Studer, Hintermann, and Seebach (1995) synthesized and applied new chiral auxiliaries, showcasing the use of tert-butyl-based compounds in asymmetric synthesis. Their work provides insights into the versatility of such compounds in enhancing stereoselectivity in chemical reactions (Studer, Hintermann, & Seebach, 1995).

Eigenschaften

IUPAC Name |

tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSWUDWUDLAILP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide](/img/structure/B2939108.png)

![2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2939111.png)

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid](/img/structure/B2939113.png)

![7-ethoxy-2,5-di(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2939117.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2939122.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2939125.png)

![2,6-difluoro-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]benzamide](/img/structure/B2939126.png)

![2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939128.png)

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2939129.png)

![1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one](/img/structure/B2939130.png)

![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2939131.png)